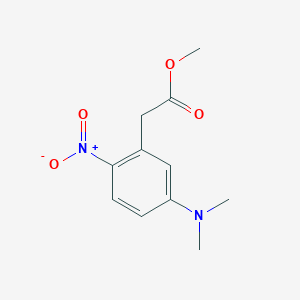

Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

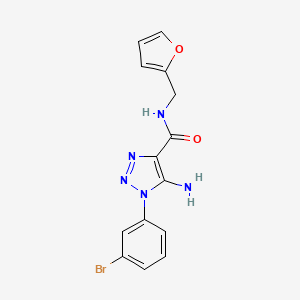

Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate, also known as DDAO-Me, is a fluorescent dye used in scientific research for imaging and detection purposes. It belongs to the family of coumarin dyes and is commonly used in biochemistry, cell biology, and medical research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Methyl 2-(5-(dimethylamino)-2-nitrophenyl)acetate has been explored in the context of synthesizing complex molecules and studying their properties. For instance, the compound plays a role in the synthesis of hydrazones with significant nonlinear optical properties, indicating potential applications in optical devices like limiters and switches due to their efficient optical power limiting behavior at certain wavelengths (Naseema et al., 2010).

Chemical Reactions and Mechanisms

Research into the nitration reactions of methyl substituted compounds provides insights into the chemical behavior and reaction pathways of related molecules. Studies on methyl substituted indole-3-aldehydes and thiophenes under various conditions reveal the complexity of nitration reactions and the formation of different nitro derivatives, offering a deeper understanding of reaction mechanisms and product formation in synthetic chemistry (Settimo & Saettone, 1965); (Suzuki et al., 1981).

Cancer Research and Chemoprevention

Investigations into chemopreventive agents against cancer involve the synthesis and testing of various compounds for their efficacy in preventing or reducing the risk of cancer development. A comprehensive review of candidate cancer chemopreventive agents highlights the significance of chemical compounds in cancer prevention research, discussing their evaluation in animal models and human clinical trials (Boone et al., 1990).

Catalysis and Reaction Facilitation

This compound and related compounds have been studied for their roles in catalyzing specific chemical reactions. For example, research on N-(2-dimethylaminoethyl)acetohydroxamic acid, which incorporates a dimethylamino group, demonstrates its capability to catalyze the hydrolysis of esters faster than acetohydroxamic acid itself, showcasing the potential for chemical facilitation in biochemical processes (Gruhn & Bender, 1975).

Propiedades

IUPAC Name |

methyl 2-[5-(dimethylamino)-2-nitrophenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-12(2)9-4-5-10(13(15)16)8(6-9)7-11(14)17-3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDGZYHFLOMVAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)

![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)